Halenaquinol sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

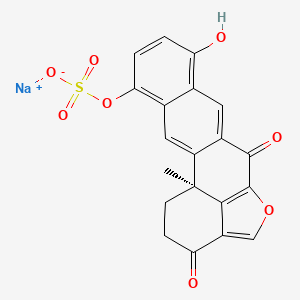

Halenaquinol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C20H13NaO8S and its molecular weight is 436.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Halenaquinol sulfate has demonstrated significant antimicrobial properties, particularly against Staphylococcus aureus. Research indicates that this compound inhibits Sortase A (SrtA), an enzyme crucial for the virulence of this bacterium. The compound's inhibitory effect on SrtA was quantified with an IC50 value of 103.48 μM, showing that it is less potent than halenaquinol but still effective in blocking the anchoring of Staphylococcal Protein A (SpA) to the bacterial cell wall .

Case Study: Inhibition of Staphylococcal Protein A

- Objective : To investigate the effect of this compound on SrtA activity.

- Method : Semi-quantitative reverse transcription PCR and Western blot analysis were employed.

- Findings : this compound significantly reduced SpA anchoring in a dose-dependent manner, comparable to an SrtA deletion mutant, thus confirming its potential as an anti-infective agent targeting S. aureus virulence .

Synthesis and Structural Insights

The synthesis of this compound has been a topic of interest due to its complex structure. Various synthetic strategies have been developed since its first isolation in 1988. These include methods utilizing Diels–Alder reactions and other cycloaddition techniques that highlight the compound's electrophilic nature, which is essential for its biological activity .

Synthesis Overview

- Key Techniques :

- Diels–Alder cycloaddition

- Electrophilic furan reactions

- Challenges : The compound's instability under light and heat necessitates careful handling during synthesis.

Cytotoxicity and Antifungal Activity

This compound has also been explored for its cytotoxic effects against various cancer cell lines and its antifungal properties. Studies have indicated that it exhibits selective cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Antifungal Case Study

- Objective : Assess antifungal activity against Candida species.

- Method : In vitro assays measuring growth inhibition.

- Results : this compound showed promising antifungal activity, warranting further exploration in clinical settings .

Potential Therapeutic Applications

Given its diverse biological activities, this compound presents potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi. Its mechanism of action through SrtA inhibition opens pathways for developing novel anti-infective agents.

Data Summary Table

常见问题

Basic Research Questions

Q. What are the primary natural sources of halenaquinol sulfate, and what methodologies are used for its extraction and purification?

this compound is primarily isolated from marine sponges of the genus Xestospongia (e.g., X. sapra). Extraction involves solvent partitioning (e.g., methanol or dichloromethane), followed by chromatographic techniques such as reversed-phase HPLC or silica gel column chromatography. Structural confirmation is achieved via NMR spectroscopy and mass spectrometry (LC-MS) .

Q. What initial bioactivity profiles have been established for this compound in preclinical studies?

this compound exhibits potent inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme implicated in cancer resistance to topoisomerase inhibitors like camptothecin. Standard assays include fluorescence-based TDP1 inhibition assays (IC₅₀ ~4 µM) and cytotoxicity screens in cancer cell lines (e.g., HCT-116 colon carcinoma) . It also demonstrates neuroprotective potential in Alzheimer’s disease models via modulation of tau protein aggregation .

Q. How is this compound characterized structurally, and what analytical techniques validate its purity?

The compound features a pentacyclic polyketide core with a sulfate ester group. Key techniques for characterization include:

- NMR (¹H, ¹³C, COSY, HSQC) to confirm skeletal connectivity and stereochemistry.

- High-resolution MS for molecular formula validation.

- X-ray crystallography (where feasible) for absolute configuration determination .

Advanced Research Questions

Q. What structural-activity relationships (SAR) govern this compound’s inhibitory activity against TDP1?

SAR studies highlight the necessity of the sulfate group for TDP1 inhibition, as desulfated analogs (e.g., halenaquinol) show reduced activity. The quinone moiety and angular pentacyclic framework contribute to irreversible binding via covalent modification of TDP1’s catalytic site. Computational docking studies (e.g., AutoDock Vina) and site-directed mutagenesis are used to map interaction sites .

Q. How do researchers address contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or cell line variability. To resolve these:

- Standardize assays using recombinant TDP1 and defined buffer systems.

- Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry).

- Report detailed experimental parameters (e.g., incubation time, temperature) to enable replication .

Q. What experimental models are optimal for evaluating this compound’s neuroprotective effects in Alzheimer’s disease?

Preferable models include:

- In vitro : Primary neuronal cultures treated with Aβ₄₂ oligomers to assess tau phosphorylation (Western blot) and synaptic integrity (immunofluorescence).

- In vivo : Transgenic mice (e.g., 3xTg-AD) evaluated for cognitive deficits (Morris water maze) and histopathological changes (thioflavin-S staining).

- Mechanistic studies : CRISPR/Cas9 knockouts of tau or APP/PS1 genes to isolate pathways .

Q. What challenges exist in synthesizing this compound analogs, and how are they mitigated?

Key challenges include stereochemical complexity and sulfate group instability. Strategies involve:

- Asymmetric catalysis (e.g., Shi epoxidation) to construct the pentacyclic core.

- Protecting group strategies (e.g., tert-butyldimethylsilyl) during sulfation.

- Late-stage functionalization to introduce bioisosteres of the sulfate group .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map:

- Pathway enrichment : Identify dysregulated pathways (e.g., DNA repair, oxidative stress) via tools like STRING or KEGG.

- Network pharmacology : Use Cytoscape to visualize compound-target-disease networks.

- Validation : CRISPR interference (CRISPRi) of candidate targets to confirm functional relevance .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in this compound bioactivity assays?

- Positive controls : Include established TDP1 inhibitors (e.g., furamidine) in each assay batch.

- Dose-response curves : Use ≥10 concentrations in triplicate to calculate robust IC₅₀ values.

- Blinding : Assign sample identifiers randomly to minimize bias in data collection .

Q. How should researchers design studies to compare this compound’s efficacy across cancer and neurodegenerative models?

Employ a factorial design with:

- Independent variables : Compound concentration, cell type/model.

- Dependent variables : TDP1 activity, cell viability, tau aggregation.

- Statistical analysis : Two-way ANOVA with post-hoc Tukey tests to assess interactions between variables .

Q. What ethical and reporting standards apply to studies involving this compound?

- Animal studies : Adhere to ARRIVE guidelines for transparency.

- Data deposition : Share raw NMR, MS, and bioassay data in repositories like ChEMBL or PubChem.

- Citations : Prioritize primary literature over reviews; use tools like Zotero for accurate referencing .

属性

分子式 |

C20H13NaO8S |

|---|---|

分子量 |

436.4 g/mol |

IUPAC 名称 |

sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] sulfate |

InChI |

InChI=1S/C20H14O8S.Na/c1-20-5-4-15(22)12-8-27-19(17(12)20)18(23)11-6-9-10(7-13(11)20)16(3-2-14(9)21)28-29(24,25)26;/h2-3,6-8,21H,4-5H2,1H3,(H,24,25,26);/q;+1/p-1/t20-;/m0./s1 |

InChI 键 |

GCVHMYXVBXEDEI-BDQAORGHSA-M |

手性 SMILES |

C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)[O-])O.[Na+] |

规范 SMILES |

CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)OS(=O)(=O)[O-])O.[Na+] |

同义词 |

halenaquinol sulfate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。